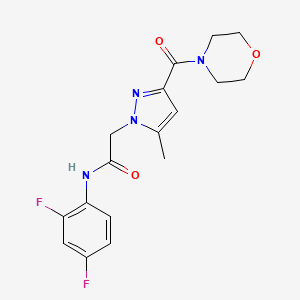

N-(2,4-difluorophenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide

Description

The compound N-(2,4-difluorophenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide features a difluorophenyl group linked to an acetamide moiety, which is further connected to a pyrazole ring substituted with a methyl group and a morpholine-4-carbonyl moiety.

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2N4O3/c1-11-8-15(17(25)22-4-6-26-7-5-22)21-23(11)10-16(24)20-14-3-2-12(18)9-13(14)19/h2-3,8-9H,4-7,10H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVWYQCGDYDMDGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)NC2=C(C=C(C=C2)F)F)C(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-difluorophenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), in vitro and in vivo studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A 2,4-difluorophenyl group, which is known for enhancing lipophilicity and possibly influencing receptor interactions.

- A pyrazole ring , which is often associated with various biological activities, including anti-inflammatory and anticancer properties.

- A morpholine moiety , which can improve solubility and bioavailability.

The molecular formula is with a molecular weight of approximately 348.34 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, the introduction of specific substituents on the pyrazole ring has shown to enhance activity against various cancer cell lines. The compound's structural modifications, particularly around the carboxamide group, significantly impact its potency.

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. For example:

- MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines showed IC50 values in the low micromolar range, indicating potent antiproliferative effects.

- Structure-activity relationship studies suggest that modifications leading to increased hydrophobic interactions can enhance efficacy.

The proposed mechanism of action involves:

- Inhibition of key signaling pathways involved in cell proliferation and survival.

- Induction of apoptosis through activation of caspases and modulation of Bcl-2 family proteins.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

- Substitution at specific positions on the pyrazole ring can lead to enhanced biological activity.

- The fluorine atoms in the phenyl group are critical for maintaining potency, likely due to their electronic effects on the overall molecular conformation.

| Modification | Effect on Activity |

|---|---|

| Addition of methyl groups | Increased potency against cancer cells |

| Fluorination | Enhanced binding affinity |

| Morpholine substitution | Improved solubility and bioavailability |

Case Study 1: Anticancer Efficacy

A study published in MDPI reported that derivatives similar to this compound exhibited IC50 values as low as 10 nM against NTRK kinases, suggesting strong potential as targeted therapies for cancers driven by these pathways .

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory potential of similar pyrazole derivatives. Results indicated a significant reduction in TNF-alpha levels in treated macrophages, highlighting the compound's potential role in managing inflammatory diseases .

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

- Pyrazole Core : Essential for binding in kinase inhibitors (e.g., Tunisertib) and insecticides (e.g., Fipronil derivatives). Methyl and carbonyl groups modulate steric and electronic properties.

- Difluorophenyl Group : Enhances metabolic stability and membrane permeability compared to chlorophenyl or bromophenyl analogues.

- Morpholine Carbonyl : Improves solubility and hydrogen-bonding capacity, critical for drug-likeness. Its absence in analogues like Tunisertib is compensated by aromatic substituents.

- Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl, cyano) increase reactivity and target affinity, while bulky groups (e.g., quinolinyl) enhance selectivity.

Comparative Data Table

Q & A

Q. Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., difluorophenyl protons at δ 7.2–7.8 ppm, morpholine carbonyl at ~165 ppm) .

- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₀F₂N₃O₃: 420.1432) .

- X-ray Crystallography (if crystalline): Resolves bond angles and stereochemistry, critical for validating the morpholine-pyrazole linkage .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Q. Approach :

- Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds to minimize variability .

- Dose-response curves : Compare EC₅₀/IC₅₀ values under identical conditions (pH, temperature).

- Metabolite screening : Rule out degradation products via LC-MS, as morpholine derivatives may hydrolyze under acidic conditions .

- Structural analogs : Cross-reference with compounds like N-(4-fluorophenethyl)-2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide to isolate substituent-specific effects .

Advanced: What strategies optimize the pharmacokinetic (ADME) profile of this compound?

Q. Methodological steps :

Solubility enhancement : Introduce polar groups (e.g., -OH, -SO₃H) on the difluorophenyl ring while monitoring logP via computational tools (e.g., Schrödinger’s QikProp) .

Metabolic stability : Replace labile morpholine carbonyl with bioisosteres (e.g., tetrahydropyran-4-carboxamide) and test microsomal half-life in liver S9 fractions .

Permeability assays : Use Caco-2 cell monolayers to assess intestinal absorption; modify acetamide alkyl chain length to balance lipophilicity .

Basic: What reaction mechanisms govern the acylation of the pyrazole core with morpholine-4-carbonyl?

The process typically follows nucleophilic acyl substitution :

Activation of the carbonyl group (e.g., via DCC or HATU) to form a reactive intermediate.

Nucleophilic attack by the pyrazole nitrogen at the 3-position, facilitated by bases like triethylamine to deprotonate the pyrazole .

Side reactions (e.g., O-acylation) are minimized by steric hindrance from the 5-methyl group on the pyrazole .

Advanced: How can structure-activity relationship (SAR) studies improve target selectivity?

Q. Strategies :

- Substituent scanning : Systematically vary the difluorophenyl group (e.g., 2,4-difluoro → 3,4-dichloro) and measure binding affinity to off-target receptors (e.g., GPCRs) .

- Co-crystallization : Resolve X-ray structures of the compound bound to enzymes (e.g., COX-2) to identify critical hydrogen bonds with the morpholine oxygen .

- Pharmacophore modeling : Use MOE or Discovery Studio to align with high-affinity ligands and adjust acetamide flexibility .

Advanced: What computational methods predict binding modes of this compound with kinase targets?

Q. Workflow :

Homology modeling : Generate 3D structures of kinases (e.g., JAK3) using templates from PDB (e.g., 4L6G).

Molecular docking : Perform rigid/flexible docking with AutoDock Vina, focusing on the morpholine carbonyl’s interaction with catalytic lysine residues .

MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the pyrazole-acetamide hinge region .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.